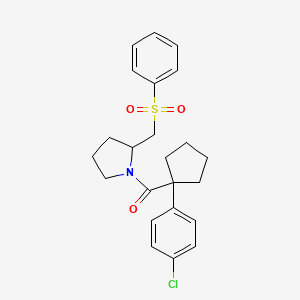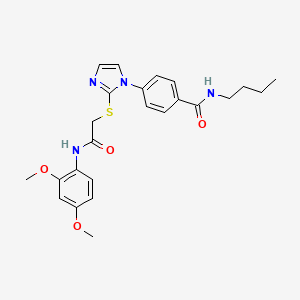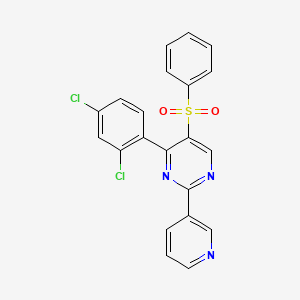
4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine (DCPSP) is a synthetic pyrimidine derivative that has been extensively studied for its potential applications in various scientific research fields. DCPSP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in cell signaling pathways. Its ability to inhibit PTPs makes DCPSP a valuable tool for studying the role of these enzymes in various physiological processes. DCPSP is also used to study the effects of PTP inhibition on cell proliferation and differentiation, as well as the development of various diseases. In addition, DCPSP has been used to study the effects of PTP inhibition on the immune system and the development of cancer.
Scientific Research Applications
Serotonin Receptor Antagonism
Research into pyrimidine derivatives has explored their potential as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2010) synthesized various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their affinity and functional inhibition of the 5-HT6 receptor. The study found that these compounds are highly selective 5-HT6 receptor ligands, indicating potential for therapeutic applications in central nervous system disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Alsaedi et al. (2019) reported on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. The study revealed that several derivatives showed antimicrobial activity exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Crystal Structure Analysis
The crystal structure of pyrimidine derivatives has been a subject of study to understand their potential applications better. Liu et al. (2012) synthesized and characterized the structure of a pyrazolo[1,5-a]pyrimidine derivative, revealing insights into its planar systems and intermolecular interactions, which are crucial for its biological activity (Liu et al., 2012).
Anticancer Potential
Pyrimidine derivatives have shown promising anticancer activities. Jiu-fu et al. (2015) synthesized a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and found that it possesses moderate anticancer activity (Jiu-fu et al., 2015).
Nonlinear Optical Properties
Hussain et al. (2020) explored the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their potential applications in medicine and nonlinear optics fields. Their study provided insights into the NLO character and optoelectronic applications of these molecules (Hussain et al., 2020).
properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-15-8-9-17(18(23)11-15)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQAMZHBIPOVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)

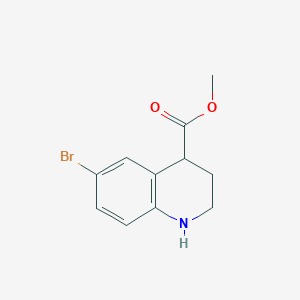
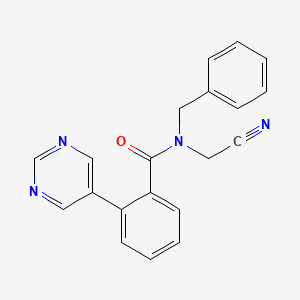
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)
